(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Description
(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Chalcones are recognized for their diverse bioactivities, including anti-inflammatory, antioxidant, and anticancer properties . The compound’s structure features a 4-hydroxyphenyl group at one end and a pyridin-3-yl moiety at the other, distinguishing it from conventional chalcones that typically bear substituted phenyl rings.
Properties
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13-6-4-12(5-7-13)14(17)8-3-11-2-1-9-15-10-11/h1-10,16H/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNSRWHZOUBRQN-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333321 | |
| Record name | (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659772 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
315681-44-8 | |
| Record name | (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxybenzaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts such as ionic liquids or phase-transfer catalysts can enhance the efficiency of the reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits antioxidant and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The biological activity of (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Chalcone derivatives vary widely in substituent patterns, which critically influence their bioactivity and physicochemical properties. Key structural analogs from the evidence include:
The pyridin-3-yl group in the target compound is a heteroaromatic ring, contrasting with phenyl or substituted phenyl groups in analogs.
Physicochemical Properties
Substituents significantly impact solubility, logP, and retention behavior:
- Retention Times : In HPLC studies, (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one had a retention time of 21.07 min, reflecting higher polarity due to the hydroxyl group, compared to 15.74 min for its 4-chlorophenyl analog .
- logP Values : Hydroxyl groups reduce logP (increasing hydrophilicity), whereas methoxy or chloro groups increase logP. For example, 4-hydroxychalcone (logP ≈ 2.8) is more hydrophilic than 4-chlorochalcone (logP ≈ 3.5) .
- Crystallography: Planar geometry is common in chalcones, as seen in (E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, which forms hydrogen-bonded networks via hydroxyl and amino groups .
The pyridine ring in the target compound may lower logP compared to phenyl analogs, improving aqueous solubility. Its planar structure could also facilitate crystal packing via π-π stacking or hydrogen bonds .
Biological Activity
(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Overview
Chalcones are characterized by their aromatic ketone structure and have been extensively studied for their pharmacological potential. The specific compound this compound is distinguished by the presence of a hydroxyphenyl group and a pyridinyl group, which contribute to its unique biological activities.
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-hydroxybenzaldehyde and 3-acetylpyridine under basic conditions. The general reaction can be summarized as follows:
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . It can inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage caused by free radicals. This property is crucial in preventing various diseases linked to oxidative stress, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by modulating signaling pathways associated with inflammation. It has been shown to decrease the expression of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this chalcone derivative. It has been reported to induce cell cycle arrest in various cancer cell lines, including human oral carcinoma and leukemia cells. Specifically, it has been observed to arrest the cell cycle at the G2/M phase by downregulating cyclin D1 and CDK4 expression . Additionally, it promotes apoptosis through the activation of pro-apoptotic proteins such as Bax while inhibiting anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : Inhibits enzymes involved in oxidative stress.
- Cell Signaling Modulation : Alters pathways related to inflammation and cell proliferation.
- Induction of Apoptosis : Enhances expression of caspases and pro-apoptotic factors.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (E)-1-(4-hydroxyphenyl)-3-(4-pyridyl)prop-2-en-1-one | Structure | Similar anticancer properties but different potency |
| (E)-1-(4-hydroxyphenyl)-3-(2-pyridyl)prop-2-en-1-one | Structure | Exhibits antioxidant activity but less effective than target compound |
The unique combination of hydroxyphenyl and pyridinyl groups in this compound enhances its reactivity and biological activity compared to other chalcones.
Study 1: Anticancer Efficacy
In a study conducted on human leukemia cell lines, this compound was found to significantly inhibit cell proliferation and induce apoptosis via caspase activation, demonstrating its potential as a therapeutic agent against leukemia .
Study 2: Anti-inflammatory Effects
Another investigation revealed that this chalcone derivative reduced levels of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases such as arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
